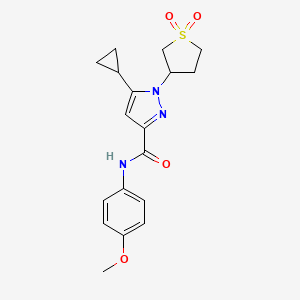
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one, also known as 3-Methoxy-2-methylsulfanylquinolin-3-ylprop-2-en-1-one, is an organic compound that has recently been studied for its potential use in various scientific and medical applications. This compound has been found to possess a variety of properties that make it of interest to researchers, including its ability to act as a catalyst, its antioxidant activity, and its potential to be used as an anti-inflammatory agent.
科学的研究の応用
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one has been studied for its potential use in various scientific and medical applications. For example, this compound has been found to possess antioxidant activity and may be useful as an anti-inflammatory agent. In addition, this compound has also been studied for its potential use as a catalyst in organic synthesis. Furthermore, this compound has been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound may also act as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one have not been fully studied. However, some studies have shown that this compound may have anti-inflammatory and antioxidant effects. Additionally, this compound has been found to possess some antifungal activity, as well as some antiviral activity. Furthermore, this compound may also have the potential to be used as a catalyst in organic synthesis.
実験室実験の利点と制限
The advantages of using (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one in laboratory experiments include its low cost and availability, its relative ease of synthesis, and its potential use as a catalyst in organic synthesis. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in certain experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, this compound may be toxic at high doses, so it is important to use caution when handling it. Furthermore, this compound may be unstable in certain conditions, so it is important to use it in a controlled environment.
将来の方向性
There are a number of potential future directions for (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be further studied for its potential use as a catalyst in organic synthesis, as well as its potential use in the development of new drugs and treatments. Furthermore, this compound could also be studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Finally, this compound could also be studied for its potential use as an antioxidant and anti-inflammatory agent.
合成法
The synthesis of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is relatively straightforward and can be accomplished in a few steps. The first step involves the preparation of the starting material, which is the 2-methylsulfanylquinolin-3-ylprop-2-en-1-one. This can be synthesized by the reaction of 2-methylsulfanylquinoline with prop-2-en-1-one in the presence of a base such as sodium hydroxide. The next step involves the addition of 3-methoxyphenylboronic acid to the starting material, which is then followed by the addition of acetic anhydride. The reaction is then quenched with water and the product is isolated by column chromatography.
特性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-17-8-5-7-15(13-17)19(22)11-10-16-12-14-6-3-4-9-18(14)21-20(16)24-2/h3-13H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYLRBEFBDDRN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)
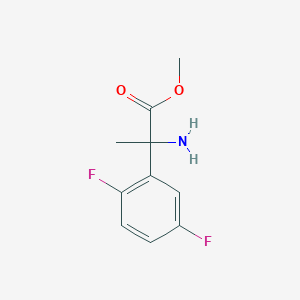
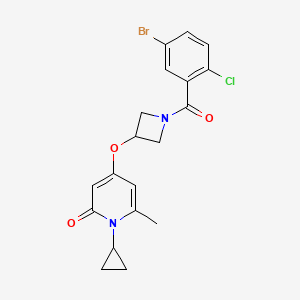
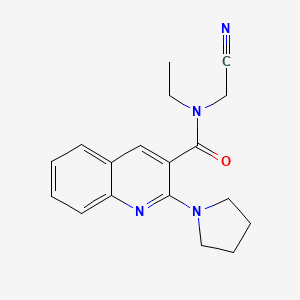
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
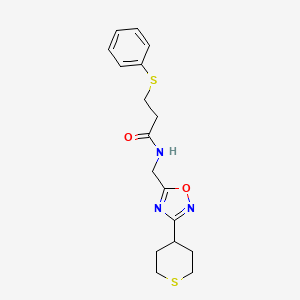

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)
